

Application Note & Protocol: High-Throughput Screening for Kinase Inhibitors

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Compound of Interest

Compound Name: Domine

Cat. No.: B12000133

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Topic: High-Throughput Screening (HTS) Assays for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinases are a major class of targets for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel kinase inhibitors from large compound libraries.^{[1][2]} This document outlines a detailed protocol for a generic, fluorescence-based biochemical assay designed for the high-throughput screening of kinase inhibitors.

Assay Principle

The assay principle is based on the detection of ATP depletion following a kinase reaction. In the presence of a kinase, its substrate, and ATP, the kinase will phosphorylate the substrate, consuming ATP in the process. The remaining ATP is then quantified using a luciferase-based system, where the amount of light produced is inversely proportional to the kinase activity. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Experimental Protocols

Materials and Reagents

- Kinase: Recombinant kinase of interest
- Substrate: Specific peptide or protein substrate for the kinase
- ATP: Adenosine 5'-triphosphate
- Kinase Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test Compounds: Compound library dissolved in DMSO
- Positive Control: A known inhibitor of the kinase (e.g., Staurosporine)
- Negative Control: DMSO
- Detection Reagent: (e.g., Kinase-Glo® Luminescent Kinase Assay Kit, Promega)
- Assay Plates: 384-well or 1536-well white, opaque microplates[1]
- Plate Reader: Luminometer capable of reading 384- or 1536-well plates

Methodology

- Compound Plating:
 - Dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate using an acoustic liquid handler.
- Kinase/Substrate Addition:
 - Prepare a master mix of the kinase and its substrate in kinase buffer.
 - Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.
 - Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
- Initiation of Kinase Reaction:

- Prepare a solution of ATP in kinase buffer.
- Dispense 5 μ L of the ATP solution to all wells to start the kinase reaction. The final concentration of ATP should be at the K_m value for the specific kinase to ensure competitive inhibition can be detected.
- Incubate the plate at room temperature for 1 hour.
- Signal Detection:
 - Add 10 μ L of the kinase detection reagent to each well. This reagent will stop the kinase reaction and initiate the luminescence reaction.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Read the luminescence on a plate reader.

Data Presentation

The results of the HTS are typically expressed as percent inhibition. The data from the high-throughput screen can be used to generate dose-response curves for active compounds to determine their potency (IC_{50}).

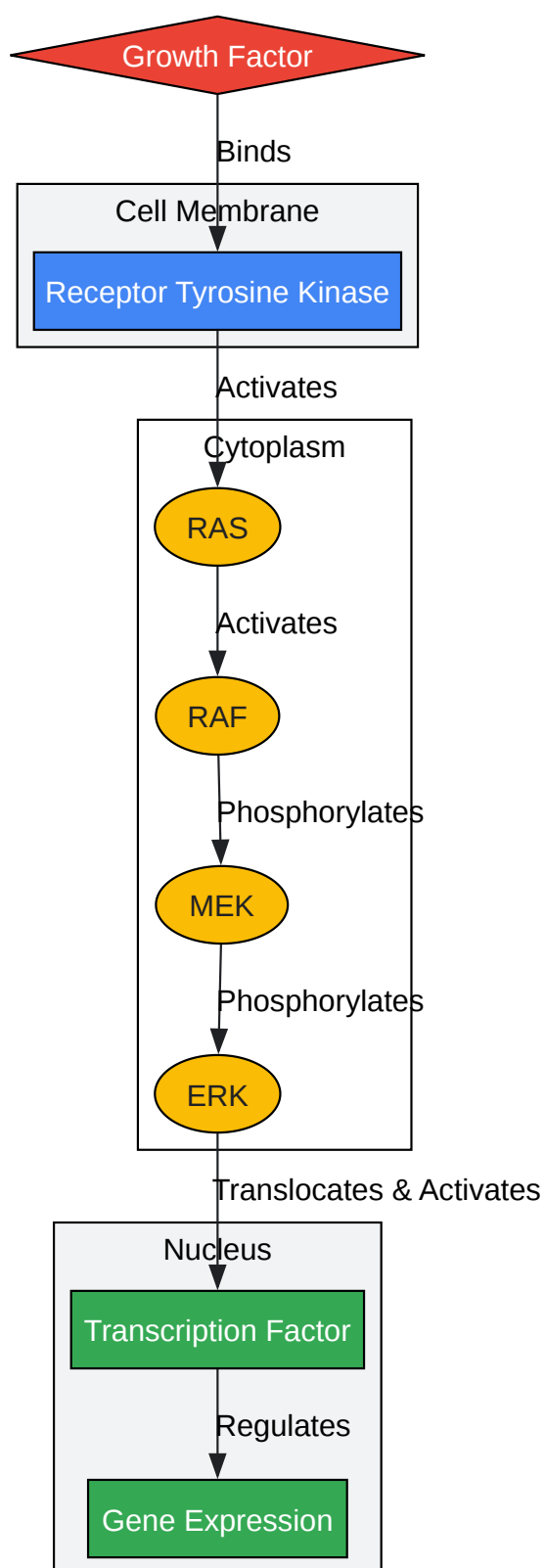
Table 1: Sample HTS Data Summary

Compound ID	Concentration (μ M)	Luminescence Signal (RLU)	% Inhibition	IC_{50} (μ M)
Cmpd-001	10	150,000	95.0	0.15
Cmpd-002	10	850,000	10.0	> 100
Cmpd-003	10	200,000	88.0	0.50
Staurosporine	1	120,000	98.0	0.01
DMSO	N/A	900,000	0.0	N/A

RLU: Relative Light Units % Inhibition is calculated relative to positive (Staurosporine) and negative (DMSO) controls.

Visualizations

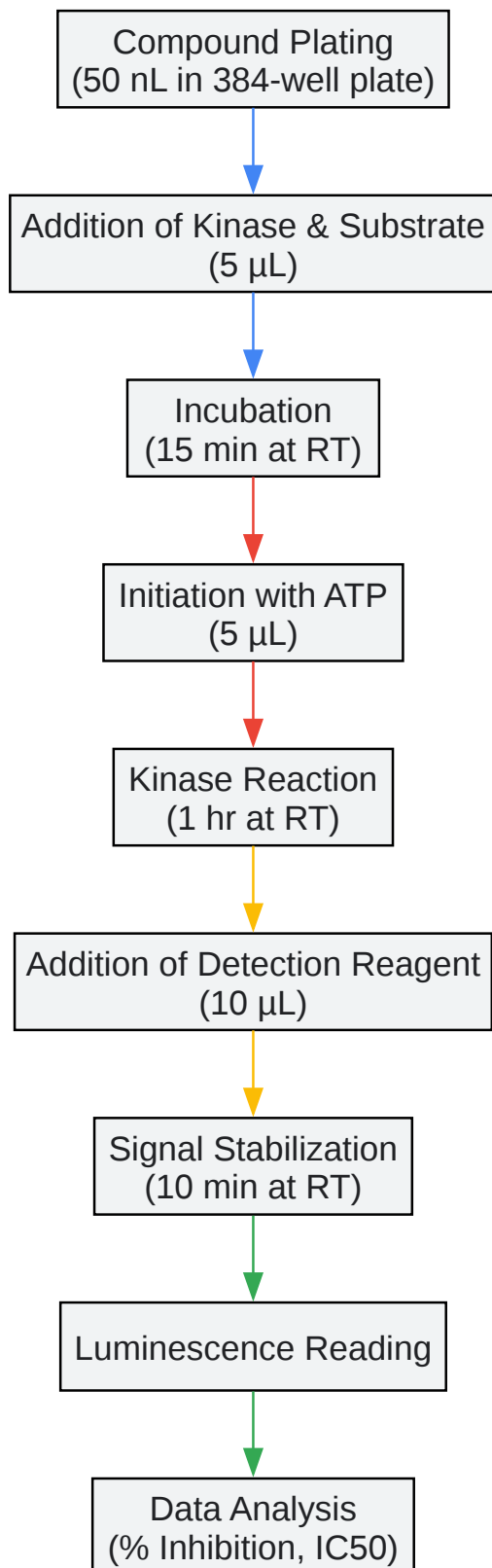
Signaling Pathway



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Caption: A generic kinase signaling pathway.

Experimental Workflow



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Caption: High-throughput screening workflow for kinase inhibitors.

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References

- 1. High Throughput Screening | Medicinal Chemistry | Domainex [domainex.co.uk]
- 2. What role does AI play in high-throughput screening for drug discovery? [synapse.patsnap.com]
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